N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylbutanamide
Description
N-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)-2-phenylbutanamide is a synthetic compound featuring a phenylbutanamide backbone linked to a 4-fluorophenyl-substituted piperazine moiety via an ethyl chain. This structure combines elements common to psychoactive and receptor-targeting molecules, where the piperazine ring often modulates receptor affinity (e.g., serotonin or dopamine receptors), and the fluorophenyl group enhances lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O/c1-2-21(18-6-4-3-5-7-18)22(27)24-12-13-25-14-16-26(17-15-25)20-10-8-19(23)9-11-20/h3-11,21H,2,12-17H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPCCAFBQLDWAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylbutanamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using 4-fluoroiodobenzene and a suitable nucleophile.
Coupling with Phenylbutanamide: The final step involves the coupling of the fluorophenylpiperazine intermediate with phenylbutanamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Neuropharmacology
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylbutanamide has been investigated for its effects on neurotransmitter systems. Its structural components suggest potential interactions with serotonin and dopamine receptors, making it a candidate for the development of drugs targeting mood disorders and schizophrenia.
Case Studies
- Dopamine Reuptake Inhibition : Research indicates that compounds with similar piperazine structures can inhibit dopamine reuptake, potentially leading to therapeutic effects in conditions such as depression and ADHD .
- Serotonin Receptor Modulation : Studies have shown that piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating anxiety disorders .
Antiplasmodial Activity
Recent studies have highlighted the antiplasmodial properties of compounds related to this compound. The compound's ability to inhibit Plasmodium falciparum, the causative agent of malaria, has been a significant focus.
Research Findings
- In Vitro Activity : A study found that derivatives of similar structures exhibited potent antiplasmodial activity with IC50 values in the low micromolar range, indicating their potential as lead compounds for malaria treatment .
- Selectivity Index : The selectivity index of these compounds suggests low toxicity towards human cells, making them promising candidates for further development .
Cancer Research
The compound's structural attributes suggest potential applications in oncology, particularly in targeting cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to neurotransmitter receptors, such as dopamine and serotonin receptors, modulating their activity and influencing neurotransmission . This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its combination of a phenylbutanamide core, ethyl linker, and fluorophenyl-piperazine substitution. Below is a detailed comparison with three analogs synthesized in related studies (compounds 17 , 18 , and 19 from ), highlighting key structural and functional differences:
Table 1: Structural and Functional Comparison
Key Findings from Structural Variations
Piperazine Substitution (Site B):
- The target compound’s 4-fluorophenyl group on the piperazine ring provides a balance of electronegativity and steric bulk compared to 4-trifluoromethylphenyl in compounds 18 and 17. Fluorine’s smaller size may improve receptor binding specificity, while trifluoromethyl groups enhance hydrophobicity but increase steric hindrance .
- Piperazine-free analogs (e.g., compound 17) lack the receptor-targeting versatility seen in the target compound.
Carbonyl/Amide vs. Alkyl Linkers (Site C): The target’s amide group enables hydrogen bonding with biological targets, a feature absent in compound 19’s alkyl chain.
Pharmacological Implications
While direct activity data for the target compound is sparse, insights from analogs suggest:
- Receptor Affinity: Piperazine-containing compounds (target, 18, 19) likely target monoaminergic receptors, with fluorophenyl substitution favoring serotonin receptor subtypes.
- Metabolic Stability: The ethyl linker in the target compound may reduce oxidative metabolism compared to compound 19’s butyl chain.
- Solubility: The amide group in the target compound improves aqueous solubility relative to compound 19’s alkyl backbone.
Biological Activity
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylbutanamide, also known by its CAS number 65274-71-7, is a compound of significant interest in pharmacological research due to its potential biological activities, particularly as an inhibitor of tyrosinase (TYR). This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 412.5 g/mol. The compound features a piperazine ring substituted with a fluorophenyl group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H29FN4O2 |
| Molecular Weight | 412.50 g/mol |
| LogP | 2.643 |
| PSA | 39.26 Ų |
The primary biological activity of this compound revolves around its inhibitory effects on tyrosinase, an enzyme critical in the biosynthesis of melanin. Tyrosinase inhibitors are sought after for therapeutic applications in treating hyperpigmentation disorders and skin conditions such as melasma.
Tyrosinase Inhibition
Recent studies have identified this compound as a competitive inhibitor of tyrosinase derived from Agaricus bisporus (AbTYR). Kinetic studies revealed that the compound exhibited significant inhibitory potency with an IC50 value in the low micromolar range, suggesting its potential efficacy in reducing melanin production without cytotoxic effects on human skin cells.
Case Studies and Experimental Results
-
Inhibition Studies :
- A study evaluated various derivatives of piperazine compounds, noting that those containing the 4-fluorobenzylpiperazine moiety showed enhanced inhibition of TYR compared to traditional inhibitors like kojic acid. The compound exhibited an IC50 value significantly lower than that of kojic acid, indicating a more potent inhibitory effect on TYR activity .
- Cell Viability Assays :
- Molecular Docking Studies :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylbutanamide, and what critical reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions starting with 4-(4-fluorophenyl)piperazine. Key steps include:
Alkylation : Reacting the piperazine core with ethyl bromoacetate under reflux in aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours .
Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the intermediate with 2-phenylbutanoic acid. Solvent choice (e.g., dichloromethane) and inert atmosphere (N₂) are critical to prevent hydrolysis .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%) .
- Critical Factors :
-
Temperature control during alkylation to avoid side reactions.
-
Stoichiometric excess of coupling reagents (1.2–1.5 eq) to maximize amide formation .
Step Reagents/Conditions Yield Range Alkylation DMF, 80–100°C, 24h 60–75% Amide Coupling EDC/HOBt, DCM, RT 50–65%
Q. How is the structural integrity of this compound verified in synthetic batches?
- Analytical Techniques :
- ¹H/¹³C NMR : Confirm piperazine ring protons (δ 2.5–3.5 ppm) and aromatic fluorophenyl signals (δ 6.8–7.2 ppm) .
- HPLC-MS : Purity assessment (C18 column, acetonitrile/water gradient) and molecular ion peak validation (expected m/z: ~424 [M+H]⁺) .
- Elemental Analysis : Match calculated vs. observed C, H, N, F percentages (±0.3%) .
Advanced Research Questions
Q. What in vitro models are appropriate for evaluating the neuropharmacological activity of this compound, considering its piperazine moiety?
- Targets : Serotonin (5-HT₁A/2A) and dopamine (D₂/D₃) receptors due to structural similarity to known ligands .
- Assays :
- Radioligand Binding : Compete with [³H]8-OH-DPAT (5-HT₁A) or [³H]spiperone (D₂) in transfected HEK-293 cells. Use 10⁻⁶–10⁻¹² M concentrations for IC₅₀ determination .
- Functional Assays : Measure cAMP accumulation (GPCR activity) or β-arrestin recruitment (BRET-based systems) .
Q. How can researchers resolve contradictions in reported binding affinities of piperazine derivatives across different studies?
- Sources of Variability :
- Receptor subtype specificity (e.g., 5-HT₁A vs. 5-HT₂A).
- Assay conditions (e.g., membrane preparation vs. whole-cell systems) .
- Mitigation Strategies :
Standardize protocols (e.g., uniform cell lines, buffer composition).
Use reference ligands (e.g., ketanserin for 5-HT₂A) as internal controls .
Q. What strategies are employed to optimize the pharmacokinetic properties of this compound derivatives?
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce logP (target: 2–3) and improve aqueous solubility .
- Metabolic Stability :
- In vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperazine N-dealkylation) .
- Prodrug Design : Mask labile groups with acetyl or PEGylated moieties .
Data Contradiction Analysis
Q. How should discrepancies in cytotoxicity data between cell lines be addressed?
- Factors : Cell permeability (e.g., P-gp efflux in MDR1-overexpressing lines), metabolic enzyme expression .
- Solutions :
- Use isogenic cell pairs (e.g., parental vs. P-gp knockdown).
- Normalize data to intracellular concentration via LC-MS quantification .
Structural-Activity Relationship (SAR) Considerations
Q. Which structural modifications enhance selectivity for 5-HT₁A over α₁-adrenergic receptors?
- Key Modifications :
- Piperazine Substituents : Bulkier groups (e.g., 4-fluorophenyl) reduce α₁ affinity .
- Linker Optimization : Ethyl spacers (vs. methyl) improve conformational flexibility for 5-HT₁A binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
